3-(1-Naphthoyl)indole

Catalog No.
S516111
CAS No.
109555-87-5
M.F
C19H13NO
M. Wt
271.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Naphthoyl)indole

CAS Number

109555-87-5

Product Name

3-(1-Naphthoyl)indole

IUPAC Name

1H-indol-3-yl(naphthalen-1-yl)methanone

Molecular Formula

C19H13NO

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C19H13NO/c21-19(17-12-20-18-11-4-3-9-15(17)18)16-10-5-7-13-6-1-2-8-14(13)16/h1-12,20H

InChI Key

QIXQGVQLBPQVOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

3-Naphthoylindole; 3 Naphthoylindole; 3Naphthoylindole; 1'-Naphthoyl Indole; 3-(1-Naphthoyl)indole;

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC4=CC=CC=C43

Description

The exact mass of the compound 3-(1-Naphthoyl)indole is 271.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Metabolism of Synthetic Cannabinoids:

3-(1-Naphthoyl)indole has been identified as a metabolite of certain synthetic cannabinoids, most notably JWH-018 (1-pentyl-3-(1-naphthoyl)indole) []. This means that when JWH-018 is broken down by the body, 3-(1-Naphthoyl)indole is one of the compounds formed. This information is valuable to researchers studying the pharmacology and toxicology of synthetic cannabinoids, as it helps them understand how these drugs are processed by the body [].

Investigating Cannabinoid System:

While not the original purpose of 3-(1-Naphthoyl)indole itself, research on compounds structurally similar to it, like JWH-018, has been used to investigate the cannabinoid system. The cannabinoid system is a complex network of receptors and signaling molecules found throughout the body, with functions including regulating mood, pain perception, appetite, and memory []. By studying the effects of synthetic cannabinoids like JWH-018, researchers can gain insights into how the natural cannabinoids produced by the body, like THC (tetrahydrocannabinol), interact with this system [].

3-(1-Naphthoyl)indole is a synthetic compound that belongs to the class of naphthoylindoles. It features a naphthoyl group attached to the indole ring, making it structurally significant in various chemical and biological contexts. This compound has gained attention primarily due to its role as a precursor in the synthesis of synthetic cannabinoids, which are utilized in research and forensic applications. Its chemical formula is C_16H_13NO, and it is characterized by a molecular weight of 251.28 g/mol.

3-(1-Naphthoyl)indole is not believed to have a direct biological effect. However, as a metabolite of JWH-018, it is indirectly involved in the cannabinoid system. JWH-018 acts as a cannabinoid receptor agonist, particularly at the CB1 receptor, mimicking the effects of THC. This leads to psychoactive effects like euphoria, relaxation, and altered sensory perception [].

Due to its structural similarity to JWH-018, 3-(1-Naphthoyl)indole is likely to share similar hazards. JWH-018 is a Schedule I controlled substance in the United States due to its high potential for abuse and dependence []. Exposure to 3-(1-Naphthoyl)indole may cause similar psychoactive effects as JWH-018, although the potency is likely to be lower.

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, resulting in hydroxylated or carboxylated derivatives .
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert 3-(1-Naphthoyl)indole into various reduced forms.
  • Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring, allowing for the introduction of various functional groups.

3-(1-Naphthoyl)indole derivatives primarily target cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are G protein-coupled receptors involved in numerous physiological processes, including mood regulation, memory, appetite control, pain perception, and immune function . The interaction of these compounds with cannabinoid receptors can influence downstream signaling pathways, potentially leading to various therapeutic effects.

The synthesis of 3-(1-Naphthoyl)indole typically involves several methods:

  • Acylation Method: The most common approach involves acylating indole with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis .
  • Oxalyl Chloride Method: Another method involves preparing 1-naphthoyl chloride from 1-naphthoic acid using oxalyl chloride. The resulting intermediate is then reacted with indole under catalytic conditions to produce 3-(1-Naphthoyl)indole .

3-(1-Naphthoyl)indole has several applications:

  • Synthetic Cannabinoids: It serves as a precursor in the synthesis of synthetic cannabinoids used in research and clinical studies.
  • Pharmacological Research: Due to its interaction with cannabinoid receptors, it is studied for potential therapeutic applications related to pain management, appetite stimulation, and mood regulation.
  • Forensic Science: Its derivatives are often analyzed for their presence in biological samples during toxicological investigations.

Studies indicate that 3-(1-Naphthoyl)indole derivatives exhibit varying affinities for cannabinoid receptors. The binding affinity and efficacy can differ significantly based on structural modifications made to the naphthoyl or indole components. Research has shown that these interactions can lead to distinct pharmacological profiles, influencing their potential therapeutic use .

Several compounds share structural similarities with 3-(1-Naphthoyl)indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Pentyl-3-(1-naphthoyl)indoleSimilar naphthoyl group but with a pentyl chainKnown for its high potency at cannabinoid receptors
1-Butyl-3-(1-naphthoyl)indoleContains a butyl chain instead of pentylExhibits different pharmacokinetic properties
3-(4-Chloronaphthoyl)indoleChlorinated naphthoyl groupIncreased lipophilicity affects receptor binding
1-Alkyl-3-(1-naphthoyl)indolesVarious alkyl substitutions on the nitrogen atomAllows for extensive structure-activity relationship studies

The uniqueness of 3-(1-Naphthoyl)indole lies in its specific structural arrangement and the resultant pharmacological activities that differentiate it from other similar compounds. Its ability to interact selectively with cannabinoid receptors positions it as a significant compound within medicinal chemistry and pharmacology.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

271.099714038 g/mol

Monoisotopic Mass

271.099714038 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

56CC3I2OAK

Other CAS

109555-87-5

Wikipedia

3-naphthoylindole

Dates

Modify: 2023-08-15
1: Kim J, Park Y, Park M, Kim E, Yang W, Baeck S, Lee S, Han S. Simultaneous determination of five naphthoylindole-based synthetic cannabinoids and metabolites and their deposition in human and rat hair. J Pharm Biomed Anal. 2015 Jan;102:162-75. doi: 10.1016/j.jpba.2014.09.013. Epub 2014 Sep 21. PubMed PMID: 25282599.
2: Uchiyama N, Kikura-Hanajiri R, Hakamatsuka T. [Evaluation of an on-site drug-testing device for the detection of synthetic cannabinoids in illegal herbal products]. Yakugaku Zasshi. 2015;135(3):535-41. doi: 10.1248/yakushi.14-00247. Epub 2015 Jan 19. Japanese. PubMed PMID: 25759062.
3: Lovett DP, Yanes EG, Herbelin TW, Knoerzer TA, Levisky JA. Structure elucidation and identification of a common metabolite for naphthoylindole-based synthetic cannabinoids using LC-TOF and comparison to a synthetic reference standard. Forensic Sci Int. 2013 Mar 10;226(1-3):81-7. doi: 10.1016/j.forsciint.2012.12.012. Epub 2013 Jan 10. PubMed PMID: 23313601.
4: Huffman JW, Zengin G, Wu MJ, Lu J, Hynd G, Bushell K, Thompson AL, Bushell S, Tartal C, Hurst DP, Reggio PH, Selley DE, Cassidy MP, Wiley JL, Martin BR. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists. Bioorg Med Chem. 2005 Jan 3;13(1):89-112. PubMed PMID: 15582455.
5: Huffman JW, Mabon R, Wu MJ, Lu J, Hart R, Hurst DP, Reggio PH, Wiley JL, Martin BR. 3-Indolyl-1-naphthylmethanes: new cannabimimetic indoles provide evidence for aromatic stacking interactions with the CB(1) cannabinoid receptor. Bioorg Med Chem. 2003 Feb 20;11(4):539-49. PubMed PMID: 12538019.
6: Tauskela JS, Comas T, Hewitt M, Aylsworth A, Zhao X, Martina M, Costain WJ. Effect of synthetic cannabinoids on spontaneous neuronal activity: Evaluation using Ca(2+) spiking and multi-electrode arrays. Eur J Pharmacol. 2016 Sep 5;786:148-160. doi: 10.1016/j.ejphar.2016.05.038. Epub 2016 Jun 2. PubMed PMID: 27262380.
7: Zaitsu K, Nakayama H, Yamanaka M, Hisatsune K, Taki K, Asano T, Kamata T, Katagai M, Hayashi Y, Kusano M, Tsuchihashi H, Ishii A. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. Int J Legal Med. 2015 Nov;129(6):1233-45. doi: 10.1007/s00414-015-1257-4. Epub 2015 Sep 8. Erratum in: Int J Legal Med. 2016 Jan;130(1):309-16. PubMed PMID: 26349566.
8: Coppola M, Mondola R. JWH-122 Consumption Adverse Effects: A Case of Hallucinogen Persisting Perception Disorder Five-Year Follow-Up. J Psychoactive Drugs. 2017 Jul-Aug;49(3):262-265. doi: 10.1080/02791072.2017.1316431. Epub 2017 Apr 25. PubMed PMID: 28441106.

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